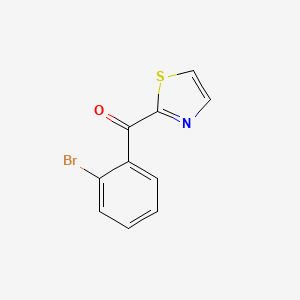

2-(2-Bromobenzoyl)thiazole

Description

Significance of Thiazole-Containing Heterocycles in Contemporary Chemical Biology

Thiazoles are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. fabad.org.tr This unique aromatic ring structure, with the molecular formula C3H3NS, is a fundamental component in a vast array of biologically active molecules. fabad.org.trnih.gov The thiazole (B1198619) nucleus is a versatile scaffold in medicinal chemistry, appearing in natural products, synthetic drugs, and materials science applications. tandfonline.comwjrr.org

The significance of thiazole-containing heterocycles stems from their diverse pharmacological activities. These compounds have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. fabad.org.trtandfonline.comanalis.com.my The presence of both sulfur and nitrogen atoms in the ring allows for various chemical interactions, making thiazole derivatives potent inhibitors of enzymes and modulators of biological pathways. nih.gov For instance, the thiazole ring is a key component of Vitamin B1 (thiamine), which is essential for proper neurological function. nih.govanalis.com.my

In the realm of drug discovery, numerous FDA-approved drugs and experimental therapeutic agents incorporate the thiazole scaffold. fabad.org.tr Clinically used anticancer drugs such as Dabrafenib, Dasatinib, and Ixabepilone all feature a thiazole ring, highlighting its importance in oncology research. nih.gov The ability to modify the thiazole ring at its 2, 4, and 5 positions allows for the synthesis of a wide range of derivatives with tailored biological activities. analis.com.my This structural versatility has made thiazoles a focal point for medicinal chemists aiming to develop novel therapeutic agents for a variety of diseases. nih.gov

The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, imparts unique electronic properties that are also exploited in materials science for the development of dyes and photographic materials. tandfonline.com

Overview of 2-(2-Bromobenzoyl)thiazole in Organic and Medicinal Chemistry Research

This compound is a specific thiazole derivative that has garnered attention in organic and medicinal chemistry research. Its structure features a thiazole ring substituted with a 2-bromobenzoyl group. This particular arrangement of a halogenated phenyl ring attached to a thiazole core via a carbonyl linker makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The presence of the bromine atom on the benzoyl group provides a reactive site for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse functional groups. This synthetic handle is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter the molecule's structure to optimize its biological activity.

While specific research solely focused on this compound is not extensively detailed in the public domain, its structural motifs are found in various compounds investigated for their biological activities. For example, derivatives containing the bromobenzoyl moiety attached to a heterocyclic ring have been explored for their potential as enzyme inhibitors. ontosight.ai Similarly, numerous thiazole derivatives are synthesized and evaluated for a wide range of therapeutic targets. analis.com.myontosight.ai

The general synthetic strategy for such compounds often involves the Hantzsch thiazole synthesis, where an α-haloketone is reacted with a thioamide. analis.com.myiau.ir Variations of this method, along with other synthetic routes, are employed to produce a library of thiazole derivatives for biological screening. analis.com.my The investigation of compounds like this compound and its analogues contributes to the broader understanding of how different substituents on the thiazole scaffold influence its pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXXNDOASVTMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280739 | |

| Record name | Methanone, (2-bromophenyl)-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373519-48-2 | |

| Record name | Methanone, (2-bromophenyl)-2-thiazolyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373519-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-bromophenyl)-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 2 2 Bromobenzoyl Thiazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2-(2-bromobenzoyl)thiazole. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, the chemical environment and connectivity of each atom can be mapped.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like bromine, nitrogen, and oxygen causing characteristic shifts in adjacent nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

Thiazole (B1198619) Protons: The two protons on the thiazole ring are expected to appear as doublets. The proton at the C-5 position (H-5) typically resonates further downfield than the proton at the C-4 position (H-4) due to its proximity to the electron-withdrawing benzoyl group.

Bromobenzoyl Protons: The four protons on the 2-bromophenyl ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling. Their chemical shifts are influenced by the ortho-bromo substituent and the meta-carbonyl group.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to each unique carbon atom in the molecule.

The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ > 180 ppm).

The carbons of the thiazole ring and the bromophenyl ring resonate in the aromatic region (δ 115-170 ppm). The carbon atom attached to the bromine (C-Br) will show a chemical shift that is characteristically different from the other aromatic carbons. The C-2 carbon of the thiazole ring, bonded to both sulfur and nitrogen, typically appears at a very downfield position for a heteroaromatic carbon.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Thiazole H-5 | ~8.2 - 8.4 | C=O | ~182 - 185 |

| Thiazole H-4 | ~7.9 - 8.1 | Thiazole C-2 | ~167 - 170 |

| Aromatic H (Phenyl) | ~7.4 - 7.8 (multiplets) | Thiazole C-4 | ~146 - 149 |

| Phenyl C-1' | ~138 - 140 | ||

| Aromatic CH (Phenyl) | ~127 - 134 | ||

| Thiazole C-5 | ~125 - 128 | ||

| Phenyl C-2' (C-Br) | ~118 - 121 |

While 1D NMR suggests the presence of the constituent rings, 2D NMR experiments like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguously confirming the connectivity and establishing the correct regioisomer.

HMQC (or HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC: This technique is crucial as it reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds). For this compound, the key HMBC correlations that would confirm the structure are:

A three-bond correlation (³JCH) between the H-5 proton of the thiazole ring and the carbonyl carbon (C=O) .

A three-bond correlation (³JCH) between the H-6' proton of the phenyl ring and the carbonyl carbon (C=O) .

A two-bond correlation (²JCH) between the H-4 proton of the thiazole ring and the C-2 carbon of the thiazole ring .

These specific correlations definitively establish the linkage of the thiazole ring at its C-2 position to the carbonyl carbon, which is in turn bonded to the C-1' position of the 2-bromophenyl ring, confirming the molecular structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands:

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aryl ketone, typically found in the range of 1660-1680 cm⁻¹.

Multiple bands in the 1450-1600 cm⁻¹ region are attributed to C=C and C=N stretching vibrations within the aromatic phenyl and heteroaromatic thiazole rings.

The C-H stretching vibrations of the aromatic and heteroaromatic protons appear above 3000 cm⁻¹.

Characteristic vibrations for the thiazole ring, involving C-S stretching, can be observed in the fingerprint region. nih.gov

A band corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1660 - 1680 | Strong |

| Aromatic/Heteroaromatic C=C and C=N Stretch | 1450 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₆BrNOS), the high-resolution mass spectrum (HRMS) would provide an exact mass that confirms its elemental formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.

Key fragmentation pathways would likely involve cleavage adjacent to the carbonyl group (alpha-cleavage):

Loss of the thiazolyl radical to yield the 2-bromobenzoyl cation ([C₇H₄BrO]⁺).

Loss of the 2-bromophenyl radical to yield the thiazol-2-carbonyl cation ([C₄H₂NOS]⁺).

Subsequent loss of carbon monoxide (CO) from the bromobenzoyl cation to form the 2-bromophenyl cation ([C₆H₄Br]⁺).

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | m/z (for ⁷⁹Br) | Significance |

|---|---|---|---|

| [M]⁺ | [C₁₀H₆BrNOS]⁺ | 267 | Molecular Ion |

| [M+2]⁺ | [C₁₀H₆Br¹NOS]⁺ | 269 | Isotope Peak |

| [M - C₃H₂NS]⁺ | [C₇H₄BrO]⁺ | 183 | Formation of 2-bromobenzoyl cation |

| [M - C₆H₄Br]⁺ | [C₄H₂NOS]⁺ | 112 | Formation of thiazole-2-carbonyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectroscopic Characterization

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The conjugated system formed by the benzoyl group and the thiazole ring is expected to produce characteristic absorption bands in the UV region. Two main types of transitions are anticipated:

π → π transitions:* These high-energy transitions, associated with the extended π-system of the aromatic and heteroaromatic rings, are expected to result in strong absorption bands, typically below 300 nm. The benzoyl chromophore itself generally shows an absorption band in the 240-280 nm range. researchgate.net

n → π transitions:* A weaker absorption band at a longer wavelength (likely > 300 nm) may be observed. This corresponds to the transition of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group.

The exact position and intensity of the maximum absorption wavelength (λmax) can be influenced by the solvent used.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₆BrNOS) to verify the compound's purity and empirical formula.

Calculated Elemental Composition for C₁₀H₆BrNOS

| Element | Molecular Formula | Molecular Weight | Calculated Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₁₀H₆BrNOS | 268.13 g/mol | 44.79% |

| Hydrogen (H) | 2.26% | ||

| Bromine (Br) | 29.80% | ||

| Nitrogen (N) | 5.22% | ||

| Sulfur (S) | 11.96% |

Theoretical and Computational Investigations of 2 2 Bromobenzoyl Thiazole

Molecular Dynamics (MD) Simulations

General computational studies on related benzoyl and thiazole-containing molecules are available and provide a framework for how such an investigation of 2-(2-Bromobenzoyl)thiazole could be conducted. These studies typically employ DFT methods to optimize the molecular geometry and analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are often used to identify sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide insights into charge transfer interactions within the molecule.

However, without specific published data for this compound, any presentation of such analyses would be hypothetical and fall outside the scope of reporting on existing scientific findings as requested. Further experimental or computational research is required to elucidate the specific properties of this compound.

In Silico Screening and Drug-Likeness Assessment (Methodological Aspects)

In silico screening and the assessment of "drug-likeness" are foundational steps in computational drug discovery. These processes utilize a variety of computational models and filters to prioritize compounds with a higher probability of becoming successful drugs. The primary goal is to identify molecules that possess physicochemical properties consistent with known orally bioavailable drugs.

A cornerstone of drug-likeness assessment is the evaluation of fundamental physicochemical properties. Computational tools are employed to calculate descriptors such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. One of the most widely adopted frameworks for this initial screening is Lipinski's Rule of Five. bohrium.comnih.gov This rule establishes that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors (typically N or O atoms).

A molecular weight under 500 Daltons.

An octanol-water partition coefficient (logP) not greater than 5.

Beyond these basic rules, more sophisticated methods are employed. The Quantitative Estimate of Drug-likeness (QED) is a computational method that provides a score from 0 to 1, where a higher score indicates greater drug-likeness based on the analysis of eight key physicochemical properties. oup.com Another critical parameter is the Polar Surface Area (PSA), which is a strong predictor of drug absorption and transport across membranes. bohrium.com Generally, compounds with a PSA of less than 140 Ų are more likely to be cell-permeable.

The methodological approach involves subjecting the 3D structure of this compound to various computational software packages that calculate these descriptors. The resulting data is then compared against established thresholds and databases of known drugs to generate a drug-likeness profile. scribd.comacs.org This initial filtering helps to eliminate compounds that are unlikely to succeed in later stages of development due to unfavorable physicochemical characteristics. scribd.com

Table 1: Key Methodological Filters for Drug-Likeness Assessment

| Parameter | Generally Accepted Threshold for "Drug-Likeness" | Rationale |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | Influences absorption and diffusion. |

| logP (Lipophilicity) | < 5 | Affects solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability and binding. |

| Hydrogen Bond Acceptors | ≤ 10 | Impacts membrane permeability and binding. |

| Polar Surface Area (PSA) | < 140 Ų | Correlates with intestinal absorption and brain penetration. bohrium.com |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction within a Theoretical Framework

Following the initial drug-likeness screen, a more detailed theoretical investigation into the ADMET properties of a compound is performed. This stage uses more complex computational models to predict how a molecule like this compound will behave within a biological system. These predictions are vital for identifying potential liabilities that could lead to clinical trial failure. nih.gov

Absorption: Theoretical models predict the extent of a compound's absorption, primarily focusing on human intestinal absorption (HIA) and cell permeability, often modeled using Caco-2 cell permeability predictions. bohrium.complos.org These models analyze molecular descriptors to estimate how well the compound will pass from the gastrointestinal tract into the bloodstream. plos.org

Distribution: The distribution profile is assessed by predicting parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. bohrium.com High PPB can limit the amount of free drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: Computational tools can predict the sites on a molecule most likely to undergo metabolic transformation by cytochrome P450 (CYP) enzymes. Predicting the metabolic fate of this compound is essential to identify potentially toxic metabolites and to estimate its metabolic stability.

Excretion: While less commonly modeled with high accuracy, some in silico tools can provide qualitative predictions about the likely routes of excretion (e.g., renal or biliary).

Toxicity: A wide range of toxicological endpoints can be predicted computationally. These include predictions for cardiotoxicity (often via hERG channel inhibition), mutagenicity (Ames test prediction), carcinogenicity, and hepatotoxicity. mdpi.comphcogj.com These predictions are based on established quantitative structure-activity relationships (QSAR) and by comparing the compound's structural features to databases of known toxicants. semanticscholar.org

Specialized software platforms are often used to perform these comprehensive ADMET predictions, providing a detailed profile of the compound's likely pharmacokinetic and toxicological behavior. mdpi.com

Table 2: Representative ADMET Parameters Evaluated in a Theoretical Framework

| ADMET Category | Parameter Predicted | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Indicates potential for oral bioavailability. plos.org |

| Caco-2 Permeability | In vitro model for intestinal permeability. bohrium.com | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts potential for CNS activity or side effects. bohrium.com |

| Plasma Protein Binding (PPB) | Affects the concentration of free, active drug. | |

| Metabolism | CYP450 Substrate/Inhibitor Prediction | Identifies potential for drug-drug interactions and metabolic clearance pathways. |

| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |

| Toxicity | hERG Inhibition | Assesses risk for cardiotoxicity. mdpi.com |

| Ames Mutagenicity | Predicts the potential to cause genetic mutations. |

Chemical Reactivity and Mechanistic Studies of 2 2 Bromobenzoyl Thiazole Derivatives

Reactivity Profile of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which results in a π-electron distribution that makes it less reactive than thiophene (B33073) but more reactive than pyridine (B92270) in electrophilic substitutions. slideshare.net The electron density at the different positions of the thiazole ring is not uniform; C5 is the most electron-rich position, making it the primary site for electrophilic attack. pharmaguideline.comchemicalbook.com Conversely, the C2 position is the most electron-deficient and is therefore susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.comchemicalbook.com

The reactivity of the thiazole ring is significantly influenced by the nature of the substituent at the C2 position. pharmaguideline.com Electron-donating groups at C2 enhance the reactivity towards electrophiles, particularly at the C5 position, while electron-withdrawing groups, such as the 2-bromobenzoyl group, deactivate the ring towards electrophilic substitution. pharmaguideline.comias.ac.in This deactivation makes reactions like nitration and sulfonation difficult. ias.ac.in However, the C2-substituent directs the regioselectivity of these reactions. pharmaguideline.com

Key reactions of the thiazole ring system include:

Protonation: The lone pair of electrons on the nitrogen atom allows for easy protonation at the N3 position. pharmaguideline.com

Deprotonation at C2: Strong bases like organolithium compounds can remove the proton at the C2 position, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com

N-alkylation: Thiazoles react with alkyl halides to form thiazolium cations. pharmaguideline.com

Electrophilic Substitution: Primarily occurs at the C5 position, especially when an electron-donating group is present at C2. pharmaguideline.com Halogenation, for instance, prefers the C5 position. pharmaguideline.com

Nucleophilic Substitution: The electron-deficient C2 position is the target for nucleophilic attack. This often requires a strong nucleophile or activation of the ring. pharmaguideline.com

Influence of the Bromine Substituent on Reaction Pathways

The bromine atom at the ortho position of the benzoyl group in 2-(2-Bromobenzoyl)thiazole exerts both electronic and steric effects that significantly influence the molecule's reactivity. nsf.gov

Electronic Effects: Bromine is an electron-withdrawing group through induction but can also participate in p-π conjugation with the aromatic ring. researchgate.net This electronic pull deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.orgyoutube.com The withdrawal of electron density can also influence the reactivity of the adjacent carbonyl group.

Steric Effects: The bulky bromine atom provides steric hindrance around the carbonyl group and the bond connecting the benzoyl and thiazole moieties. nsf.gov This steric hindrance can dictate the approach of incoming reagents and influence the regioselectivity of reactions, potentially favoring substitution at the less hindered para position on the benzene ring over the ortho positions. libretexts.org In reactions involving the thiazole ring, the steric bulk of the entire 2-(2-bromobenzoyl) group can influence the accessibility of the C2 position.

The presence of the bromine atom is a key feature for certain reaction pathways, particularly nucleophilic aromatic displacement, where it can act as a leaving group.

Elucidation of Mechanistic Pathways for Thiazole-Forming Reactions

The synthesis of this compound and its derivatives often relies on well-established thiazole-forming reactions, with the Hantzsch thiazole synthesis being a prominent method. synarchive.comchemhelpasap.com

Cyclization and Condensation Reaction Mechanisms

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. synarchive.comnih.gov It involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com For the synthesis of a 2-acylthiazole like this compound, a corresponding α-haloketone would react with a thioamide. eurekaselect.com

The mechanism proceeds as follows:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the halide. nih.govyoutube.com

Intermediate Formation: This initial attack forms an intermediate. nih.gov

Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. chemhelpasap.comyoutube.com

Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, undergoes dehydration to form the aromatic thiazole ring. nih.govyoutube.com

This reaction is generally high-yielding and can be performed under relatively simple conditions. chemhelpasap.com Variations of this synthesis allow for a wide range of substituents on the thiazole ring. nih.gov

Nucleophilic Aromatic Displacement Reactions

The bromine atom on the benzoyl ring of this compound can be replaced through nucleophilic aromatic substitution (SNAr) reactions. However, SNAr reactions on unactivated aryl halides are typically challenging. The reactivity can be enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case for the carbonyl group in the meta position relative to the bromine. Therefore, these reactions often require harsh conditions or transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, provide milder and more versatile methods for the displacement of the bromine atom, allowing for the formation of C-N, C-O, and C-C bonds.

C-H Bond Activation Processes

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. For thiazole derivatives, palladium-catalyzed C-H activation offers a way to introduce new functional groups without pre-functionalization. rsc.orgacs.org

C5-Arylation: The C5 position of the thiazole ring is the most electron-rich and thus the most susceptible to electrophilic attack, making it a prime target for C-H activation. wikipedia.org Palladium catalysts can facilitate the direct arylation of the C5-H bond of thiazoles with aryl halides. acs.org

C2-Arylation: While less reactive towards electrophiles, the C2-H bond is acidic and can be activated. wikipedia.org Palladium and copper co-catalyzed systems have been developed for the regioselective arylation of the C2 position. rsc.orgresearchgate.net

Intramolecular C-H Functionalization: In some cases, palladium catalysts can promote an intramolecular C-H functionalization/C-S bond formation process to synthesize benzothiazoles from thiobenzanilides. acs.orgnih.govresearchgate.net

These C-H activation processes provide efficient routes to more complex thiazole derivatives, often with high regioselectivity. rsc.orgacs.orgrsc.org

Investigation of Intramolecular Rearrangements and Dimerization Processes

While less common, thiazole derivatives can undergo intramolecular rearrangements and dimerization.

Intramolecular Rearrangements: Certain substituted thiazoles can undergo rearrangements, often promoted by heat or light. For instance, Michael addition reactions involving thiazolidinone derivatives can lead to intramolecular cyclization and the formation of fused ring systems like pyrano[2,3-d]thiazoles. purkh.com

Dimerization: Thiazol-2-ylidenes, which are N-heterocyclic carbenes (NHCs) formed by the deprotonation of N-alkyl thiazolium salts, are known to readily dimerize. acs.org These carbenes are typically generated in situ as they are often too unstable to be isolated. acs.org The dimerization can be catalyzed by traces of acid. researchgate.net The resulting dimers can act as reservoirs for the carbene or participate directly in catalytic cycles. acs.org The steric bulk of the substituents on the nitrogen atom can influence the rate of dimerization. acs.org Studies have also shown that triazole-phenyl-thiazole derivatives can disrupt the dimerization of enzymes like Leishmania infantum Trypanothione Reductase. nih.gov

Interactive Data Table: Reactivity of Thiazole Ring Positions

| Position | Electron Density | Susceptibility | Common Reactions |

| C2 | Most electron-deficient pharmaguideline.comchemicalbook.com | Nucleophilic attack, Deprotonation pharmaguideline.comchemicalbook.com | Reaction with strong bases (e.g., organolithiums), C-H arylation (with Pd/Cu catalysis) pharmaguideline.comrsc.orgresearchgate.net |

| N3 | --- | Protonation, Alkylation pharmaguideline.com | Salt formation with acids, Formation of thiazolium salts with alkyl halides pharmaguideline.com |

| C4 | Almost neutral pharmaguideline.com | Less reactive | --- |

| C5 | Most electron-rich pharmaguideline.comchemicalbook.com | Electrophilic substitution pharmaguideline.comchemicalbook.com | Halogenation, Nitration (under harsh conditions), C-H arylation (Pd-catalyzed) pharmaguideline.comias.ac.inacs.org |

Interactive Data Table: Overview of Thiazole Synthesis and Functionalization

| Reaction Type | Key Reagents | Product Type | Mechanistic Feature |

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide synarchive.comchemhelpasap.com | Substituted Thiazole | Cyclocondensation nih.govyoutube.com |

| C5-H Arylation | Thiazole, Aryl halide, Pd catalyst acs.org | 5-Arylthiazole | Direct C-H activation acs.org |

| C2-H Arylation | Thiazole, Aryl halide, Pd/Cu catalyst rsc.orgresearchgate.net | 2-Arylthiazole | Direct C-H activation rsc.orgresearchgate.net |

| Intramolecular Cyclization | Thiazolidinone, Michael acceptor purkh.com | Fused heterocycles (e.g., pyrano[2,3-d]thiazole) | Michael addition followed by cyclization purkh.com |

| Dimerization | Thiazol-2-ylidene (from thiazolium salt + base) acs.org | Thiazole dimer | Carbene dimerization acs.org |

Derivatization Strategies and Synthetic Applications of 2 2 Bromobenzoyl Thiazole Scaffolds

Functionalization of the Thiazole (B1198619) Core

The thiazole ring within the 2-(2-Bromobenzoyl)thiazole scaffold is amenable to various functionalization reactions, primarily at the C4 and C5 positions. While the C2 position is occupied by the bromobenzoyl group, the remaining carbon atoms can be modified to introduce chemical diversity.

One powerful strategy for this is direct C-H bond functionalization. yale.eduprinceton.edu Transition-metal-catalyzed C-H activation allows for the introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized starting materials like halogenated thiazoles. researchgate.net For instance, ruthenium(II)-catalyzed alkenylation can selectively form mono-alkenylated products at the C5 position. researchgate.net This approach is valued for its atom economy and tolerance of a wide range of functional groups.

The reactivity of the thiazole ring protons follows the order H2 >> H5 > H4 in terms of acidity. ijper.org Although the H2 proton is absent in this specific scaffold, the relative reactivity of H5 and H4 can be exploited. Deprotonation at these sites using strong bases can generate nucleophilic intermediates that react with various electrophiles, allowing for the installation of new substituents. The electronic nature of substituents can significantly impact the ring's reactivity; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. globalresearchonline.net

Below is a table summarizing potential functionalization strategies for the thiazole core.

| Position | Reaction Type | Reagents/Catalysts | Potential Substituents |

| C5 | C-H Activation/Alkenylation | Ru(II) catalysts, olefins | Alkenyl groups |

| C5 | C-H Activation/Arylation | Pd catalysts, aryl halides | Aryl groups |

| C4/C5 | Deprotonation/Electrophilic Quench | Strong bases (e.g., organolithiums), electrophiles | Alkyl, silyl, carboxyl groups |

Introduction of Diverse Substituents via Coupling Reactions

The bromine atom on the benzoyl ring of this compound is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for their reliability and broad substrate scope.

Palladium-catalyzed reactions are particularly prominent. mdpi.com The Suzuki-Miyaura coupling, for example, allows for the reaction of the aryl bromide with a wide array of boronic acids or esters to form a new carbon-carbon bond. mdpi.comjsynthchem.com This strategy is highly effective for synthesizing biaryl compounds. Similarly, Sonogashira coupling can be used to introduce alkyne functionalities, while Heck coupling introduces alkenes. Buchwald-Hartwig amination provides a route to C-N bond formation, allowing the introduction of various amine substituents. These reactions typically tolerate the thiazole ring, enabling selective modification of the benzoyl moiety. organic-chemistry.org

The thiazole ring itself can also participate in coupling reactions if it is first halogenated at the C4 or C5 position. However, a more direct approach is the palladium-catalyzed oxidative C-H/C-H cross-coupling, which can directly link the thiazole C5 position to another heterocycle, such as a thiophene (B33073).

The table below outlines common coupling reactions applicable to the this compound scaffold.

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed | Introduced Moiety |

| Suzuki-Miyaura | Palladium | Organoboron reagent | C-C | Aryl, Heteroaryl, Alkyl |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (sp) | Alkynyl group |

| Heck | Palladium | Alkene | C-C (sp2) | Alkenyl group |

| Buchwald-Hartwig | Palladium | Amine | C-N | Primary/Secondary Amines |

| Stille | Palladium | Organotin reagent | C-C | Aryl, Vinyl |

Scaffold Hopping and Ring Equivalent Approaches in Compound Design

Scaffold hopping is a computational or rational design strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. mdpi.comnih.gov In the context of this compound, this could involve replacing the entire benzoylthiazole framework with a different heterocyclic system that maintains a similar spatial arrangement of key pharmacophoric features. mdpi.comresearcher.life For example, if the scaffold is used as a kinase inhibitor, a thieno[3,2-d]pyrimidine (B1254671) might be explored as an alternative core that presents substituents in a comparable orientation. mdpi.com

A related strategy is the use of bioisosteres or ring equivalents, which involves replacing a specific functional group or ring with another that has similar physical or chemical properties, leading to comparable biological effects. openaccessjournals.com This is often done to improve metabolic stability, solubility, or patentability.

Thiazole Ring Equivalents : The thiazole ring can be replaced by other five-membered heterocycles like oxadiazoles, triazoles, pyrazoles, or thiophenes. cambridgemedchemconsulting.comresearchgate.netunimore.it For instance, a 1,2,4-oxadiazole (B8745197) can serve as a stable bioisostere that mimics some of the electronic and hydrogen-bonding characteristics of the thiazole. researchgate.net

Benzoyl Group Equivalents : The benzoyl portion could be replaced with other aromatic or heteroaromatic rings to modulate properties. A pyridyl ring, for instance, would introduce a nitrogen atom, increasing polarity and potentially altering interactions with a biological target. cambridgemedchemconsulting.com

These strategies are crucial in lead optimization to navigate away from undesirable properties while preserving or enhancing desired activity. mdpi.com

Solid-Phase Synthesis and Combinatorial Library Generation for New Chemical Entities

Solid-phase synthesis is a powerful technique for rapidly generating large numbers of compounds, known as combinatorial libraries, for high-throughput screening. mdpi.com The this compound scaffold is well-suited for inclusion in such libraries. A solid-phase approach allows for the efficient construction of diverse thiazole derivatives by attaching a common intermediate to a resin support and then performing subsequent reactions. nih.govacs.orgacs.orgmdpi.com

A general strategy could involve synthesizing a thiazole core directly on the solid support. acs.org For example, a resin-bound thioamide could be reacted with an α-haloketone (a Hantzsch-type synthesis) to form the thiazole ring. figshare.com Alternatively, a pre-formed thiazole can be attached to the resin. The diversity of the library can be introduced at multiple positions (R1, R2, R3, etc.) by using a variety of building blocks in successive reaction steps. nih.govnih.gov

For instance, a library could be generated from a core 2,4,5-trisubstituted thiazole skeleton attached to a solid support. nih.govacs.org One position of diversity could come from a range of α-haloketones, a second from different thioamides, and a third via modification of a functional group on one of the initial building blocks (such as the bromine atom on the benzoyl ring of this compound). After the final reaction, the desired compounds are cleaved from the resin, purified, and screened for biological activity. This approach facilitates the exploration of structure-activity relationships by systematically varying substituents around the core scaffold. mdpi.comnih.gov

Structural Modifications for Modulating Chemical Properties and Interactions

Systematic structural modifications to the this compound scaffold are essential for fine-tuning its physicochemical properties and biological interactions. Structure-activity relationship (SAR) studies analyze how changes in a molecule's structure affect its activity, providing insights for rational drug design. nih.govrjptonline.orgbenthamscience.com

Modifications can be made to either the thiazole or the benzoyl ring:

Substituents on the Benzoyl Ring : Replacing the bromine atom via cross-coupling reactions (as described in 7.2) can profoundly impact properties. Introducing a polar group (e.g., a carboxylic acid or amine) can increase aqueous solubility, while adding a lipophilic group (e.g., a trifluoromethyl or alkyl chain) can enhance membrane permeability. globalresearchonline.net The position and electronic nature (donating vs. withdrawing) of substituents influence how the molecule interacts with target proteins. ijper.orgnih.gov

Substituents on the Thiazole Ring : Adding groups at the C4 or C5 positions can alter the molecule's shape, polarity, and hydrogen-bonding capacity. For example, introducing a methyl group can increase lipophilicity, while an amino or hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions within a protein's binding site. researchgate.netmdpi.com

These modifications are guided by the need to optimize absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or improving target affinity and selectivity.

Thiazole Scaffolds in the Design of Specific Target Molecules

The thiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that appears in compounds active against a range of biological targets. ekb.eg The this compound core can be used as a starting point for designing molecules aimed at specific targets, such as enzymes or receptors.

Kinase Inhibitors : Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. nih.govfrontiersin.orgpurdue.edu The 2-aminothiazole (B372263) moiety, for instance, is a well-established kinase inhibitor template. By modifying the this compound scaffold—for example, by converting the carbonyl to an amine linkage or by adding appropriate substituents to interact with other parts of the ATP pocket—novel kinase inhibitors can be designed. The trimethoxyphenyl scaffold, often found in tubulin polymerization inhibitors, could be incorporated to target the colchicine (B1669291) binding site. nih.gov

Enzyme Inhibitors : The thiazole scaffold is present in inhibitors of various enzymes. For example, derivatives have been designed as inhibitors of human 5-lipoxygenase (5-LOX) and human lactate (B86563) dehydrogenase A (hLDHA). rsc.orgnih.gov The design process involves using the thiazole as a central scaffold to position functional groups that mimic the natural substrate or interact with key residues in the enzyme's active site. nih.gov The this compound structure provides a rigid framework that can be decorated with different functional groups to achieve potent and selective inhibition.

Structure Activity Relationship Sar Studies with a Mechanistic Focus for 2 2 Bromobenzoyl Thiazole Analogues

Influence of Substituent Variation on Molecular Interactions and Pathways

The exploration of Structure-Activity Relationships (SAR) for 2-(2-Bromobenzoyl)thiazole and its analogues is crucial for understanding how structural modifications influence their biological activity. By systematically altering substituents on the thiazole (B1198619) and benzoyl rings, researchers can dissect the contributions of various molecular features to target interactions and mechanistic pathways.

The presence of a bromine atom on the benzoyl ring of this compound significantly influences its physicochemical properties and potential interactions with biological targets. Halogenation, particularly bromination, is a recognized strategy in drug design that can enhance therapeutic activity. semanticscholar.org The bromine atom, due to the presence of a "sigma-hole," can participate in halogen bonding, a non-covalent interaction with nucleophilic atoms like oxygen, nitrogen, or sulfur in a protein's active site. semanticscholar.org This can favorably alter both intramolecular and intermolecular interactions, potentially strengthening the binding of the ligand to its target. semanticscholar.org

Furthermore, the introduction of bromine generally increases the lipophilicity of a molecule. nih.gov Increased lipophilicity can affect a compound's ability to cross biological membranes and may enhance its interaction with hydrophobic pockets within a target protein. nih.gov The balance of lipophilicity is critical, as it influences both pharmacokinetic and pharmacodynamic properties. The strategic placement of the bromine atom on the phenyl ring, as in the ortho position, can also induce specific conformational preferences that may be optimal for fitting into a binding site.

Table 1: Influence of Halogenation on Molecular Properties

| Property | Influence of Bromine | Mechanistic Implication | Reference |

| Target Interaction | Capable of forming halogen bonds ("sigma-hole" interaction). | Can introduce new, stabilizing interactions with nucleophilic residues (O, N, S) in a protein active site. | semanticscholar.org |

| Lipophilicity | Generally increases the molecule's overall lipophilicity. | May improve membrane permeability and binding to hydrophobic pockets. | nih.gov |

| Conformation | Can induce specific steric and electronic effects, influencing the molecule's preferred 3D shape. | Can lock the molecule into a more bioactive conformation for target binding. | semanticscholar.org |

Modifying the aromatic and heteroaromatic systems of the 2-benzoylthiazole (B1268355) scaffold is a key strategy for modulating biological activity. The thiazole ring itself is a privileged structure in medicinal chemistry, acting as a crucial pharmacophore or spacer group that influences the compound's physicochemical and pharmacokinetic properties. nih.gov

SAR studies on related thiazole derivatives have shown that the nature of substituents on the phenyl ring significantly impacts activity. For instance, the introduction of electron-donating groups (e.g., -Me) can increase the binding energy in molecular docking studies, whereas electron-withdrawing groups (e.g., -Cl, -NO₂) may lead to lower, though still significant, activity. nih.gov These effects are often rationalized by how the substituents alter the electronic distribution of the aromatic ring, which in turn affects interactions like π-π stacking, cation-π, and hydrogen bonding with the target protein. nih.govrsc.org The fusion of additional rings, such as in a naphthalene (B1677914) substituent, can increase planarity and enhance π–π interactions within hydrophobic pockets. nih.gov Hybrid compounds that link the thiazole moiety to other heterocycles like pyrazoline or pyrazole (B372694) have also been explored to modulate the antimicrobial or anticancer profile of the parent molecule. nih.gov

While this compound itself is an achiral molecule, the introduction of chiral centers in its analogues can have profound effects on molecular recognition and biological activity. The binding pockets of proteins are chiral environments, meaning they can differentiate between stereoisomers of a ligand. Even subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in binding affinity and efficacy.

Molecular Docking and Binding Mode Analysis in Relation to Structural Features

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov For this compound analogues, these studies provide critical insights into how their structural features govern interactions at a molecular level.

Molecular docking simulations of thiazole-based inhibitors consistently reveal key interactions within protein active sites. physchemres.orgphyschemres.org For a this compound scaffold, several interaction points are predicted to be crucial for binding:

The Thiazole Ring: The nitrogen and sulfur atoms of the thiazole ring are capable of forming hydrogen bonds and other electrostatic interactions with amino acid residues. The ring itself can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The Carbonyl Linker: The oxygen atom of the benzoyl group's carbonyl linker is a strong hydrogen bond acceptor, frequently predicted to interact with hydrogen bond donor residues such as serine or arginine in the active site. nih.gov

The Bromophenyl Ring: This ring system can engage in arene-cation or π-π interactions with complementary residues. nih.gov The ortho-bromine substituent can form specific halogen bonds with backbone carbonyls or other nucleophilic groups and can also sterically guide the molecule into a favorable conformation within the binding pocket.

Docking studies on similar compounds have identified interactions with specific residues such as Ser95, Arg96, and Asp132, highlighting the importance of hydrogen bonds and arene-cation contacts for stable binding. nih.gov

Table 2: Predicted Molecular Interactions and Binding Modes

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Amino Acid Residues | Reference |

| Thiazole Ring | Hydrogen Bonding, π-π Stacking | Gln, Asn, Phe, Tyr, Trp | nih.govnih.gov |

| Carbonyl Group | Hydrogen Bonding (Acceptor) | Ser, Thr, Arg, Lys | nih.gov |

| Bromophenyl Ring | Arene-Cation, Halogen Bonding, Hydrophobic Interactions | Arg, Lys, Leu, Val, Ile | semanticscholar.orgnih.gov |

Molecular docking provides not only a model of the binding pose but also an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov Studies on various thiazole derivatives have reported binding energies ranging from -6.8 to -9.4 kcal/mol, indicating stable interactions with their targets. nih.gov The negative Gibbs free energy (ΔG) calculated in some binding studies suggests that the interaction is a spontaneous process. mdpi.com

The binding process is often enthalpy-driven, with favorable enthalpy (ΔH) and entropy (ΔS) values indicating that hydrogen bonds and van der Waals forces are the dominant interactions. mdpi.com The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the target protein. nih.gov The flexibility of the ligand allows it to adapt its shape to fit optimally within the binding site, a concept known as "induced fit." This conformational adjustment is crucial for maximizing binding affinity and achieving biological effect. nih.govnih.gov Thermodynamic analysis can further reveal that the binding process is often exothermic and involves a complex interplay of non-covalent interactions and hydration effects. mdpi.com

Rational Design Principles for Thiazole-Based Scaffolds in Molecular Intervention

The rational design of analogues of this compound is a critical aspect of medicinal chemistry, aimed at optimizing therapeutic efficacy and minimizing off-target effects. The thiazole ring is a privileged scaffold in drug discovery, known for its presence in numerous bioactive compounds and its ability to engage in a wide range of biological interactions. rsc.orgnih.gov The design principles for analogues of this compound focus on modifying its structure to enhance interactions with specific biological targets, often protein kinases, by leveraging key chemical features. rsc.orgnih.gov

The core structure, featuring a thiazole ring linked to a 2-bromobenzoyl moiety, presents several opportunities for modification. The 2-bromobenzoyl group can be systematically altered to probe the steric and electronic requirements of the target's binding pocket. The position and nature of the substituent on the phenyl ring are crucial determinants of activity. For instance, in other thiazole-based inhibitors, the substitution pattern on an attached phenyl ring has been shown to significantly influence cytotoxicity and inhibitory activity. tandfonline.com

Furthermore, the thiazole ring itself can be a focal point for derivatization. Modifications at the 4 and 5-positions of the thiazole ring can influence the molecule's orientation within the binding site and provide additional points of interaction. Structure-activity relationship (SAR) studies on related thiazole derivatives have demonstrated that even minor changes to these positions can lead to substantial differences in biological activity.

Bioisosteric Replacements in Compound Optimization

Bioisosteric replacement is a powerful strategy in drug design, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic properties. In the context of this compound analogues, several bioisosteric replacements can be envisioned to optimize the compound's profile.

One key area for bioisosteric replacement is the 2-bromobenzoyl moiety. The bromine atom, while potentially contributing to binding through halogen bonding, can be replaced with other groups to modulate activity and physicochemical properties. For example, replacing the bromine with other halogens (e.g., chlorine or fluorine) can fine-tune the electronic nature and size of the substituent, which can impact binding affinity.

The entire phenyl ring can also be a target for bioisosteric replacement. In some instances, a phenyl group has been successfully replaced by a thiazole ring to generate novel bioactive compounds. nih.gov This strategy can alter the molecule's polarity, metabolic stability, and ability to form hydrogen bonds. For example, replacing the 2-bromophenyl group with a pyridine (B92270) or other heterocyclic ring could introduce new hydrogen bond donors or acceptors, potentially leading to improved interactions with the target protein.

Another important bioisosteric replacement strategy involves the carbonyl linker. While the ketone group in the 2-benzoyl position is a key feature, it can be replaced with other functional groups to explore different binding modes or improve metabolic stability. For instance, a sulfonamide moiety has been used as a bioisostere for a carboxylic group in other thiazole-based compounds, as it can form a similar network of hydrogen bonds while potentially offering improved metabolic stability and membrane permeability. nih.gov

The following table illustrates potential bioisosteric replacements for different parts of the this compound scaffold:

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| Bromine Atom | Chlorine, Fluorine, Methyl, Cyano | Modulate electronics, size, and potential for halogen bonding. |

| Phenyl Ring | Pyridyl, Thienyl, Furyl, Cyclohexyl | Alter aromaticity, polarity, and hydrogen bonding capacity. |

| Carbonyl Group | Sulfonamide, Oxime, Amide | Introduce new hydrogen bonding patterns and improve metabolic stability. |

| Thiazole Ring | Oxazole, Imidazole, Pyrazole, 1,2,4-Oxadiazole (B8745197) | Modify the electronic distribution and hydrogen bonding potential of the core scaffold. researchgate.net |

Optimization of Physicochemical Parameters for Enhanced Interaction

The optimization of physicochemical properties is paramount for transforming a lead compound into a viable drug candidate. For analogues of this compound, key parameters such as lipophilicity, solubility, and metabolic stability must be carefully balanced to ensure good absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility is another crucial parameter, as poor aqueous solubility can limit a compound's bioavailability. The introduction of ionizable groups or hydrogen bond donors/acceptors can enhance solubility. For instance, incorporating amine or hydroxyl groups on the benzoyl ring or at other positions on the thiazole scaffold can improve interactions with water molecules and increase solubility.

Metabolic stability is also a key consideration in drug design. The this compound scaffold may be susceptible to metabolic degradation at various sites. Computational tools can be used to predict potential sites of metabolism, and these positions can then be modified to block metabolic pathways. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can enhance metabolic stability.

The following table summarizes strategies for optimizing the physicochemical properties of this compound analogues:

| Physicochemical Parameter | Strategy for Optimization | Example Modification |

| Lipophilicity (logP) | Introduce polar functional groups. | Replace bromine with a hydroxyl or methoxy (B1213986) group. |

| Aqueous Solubility | Incorporate ionizable or hydrogen-bonding groups. | Add an amino or carboxylic acid group to the phenyl ring. |

| Metabolic Stability | Block potential sites of metabolism. | Replace a metabolically labile C-H bond with a C-F bond. |

| Molecular Weight | Maintain within a desirable range (e.g., <500 Da). | Use smaller substituents or bioisosteric replacements. |

| Polar Surface Area (PSA) | Adjust to balance permeability and solubility. | Introduce or remove polar atoms like nitrogen and oxygen. |

Computational Validation of SAR Hypotheses

Computational methods play an indispensable role in modern drug discovery by providing insights into the molecular interactions that govern biological activity, thereby validating and guiding structure-activity relationship (SAR) hypotheses. For analogues of this compound, molecular docking and other computational techniques can be employed to predict binding modes, rationalize observed activities, and prioritize the synthesis of new derivatives.

Molecular docking studies can simulate the interaction of this compound analogues with the active site of a target protein, such as a protein kinase. biointerfaceresearch.com These studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the compound's affinity. For instance, docking simulations of related thiazole derivatives have shown that the thiazole nitrogen can act as a hydrogen bond acceptor, while the benzoyl moiety can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

In one study, molecular docking of 2,4-disubstituted thiazole derivatives into the EGFR-TK active site revealed that a high docking score correlated with strong affinity towards the receptor, with hydrophobic bonds being essential for anticancer activity. nih.gov Similarly, docking studies of other thiazole conjugates identified key hydrogen bond and arene-cation interactions with target proteins. nih.gov These findings can be extrapolated to hypothesize that the 2-bromobenzoyl group of this compound likely occupies a hydrophobic pocket, and the thiazole core participates in hydrogen bonding.

The following table presents hypothetical docking scores and key interactions for a series of 2-(2-halobenzoyl)thiazole analogues, illustrating how computational data can be used to rationalize SAR:

| Compound | Halogen (X) | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 | H | -7.5 | Hydrophobic interaction with benzoyl ring. |

| 2 | F | -8.2 | Halogen bond with backbone carbonyl; hydrophobic interactions. |

| 3 | Cl | -8.8 | Stronger halogen bond; enhanced hydrophobic interactions. |

| 4 | Br | -9.1 | Optimal halogen bond and fit within the hydrophobic pocket. |

| 5 | I | -8.5 | Steric hindrance from the larger iodine atom reduces optimal binding. |

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. These models can help to identify the key molecular descriptors that are most important for activity and can be used to predict the activity of virtual compounds before they are synthesized.

Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations can provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in the protein upon ligand binding. This information can be used to refine the SAR hypotheses and guide the design of more potent and selective inhibitors.

Future Research Directions for 2 2 Bromobenzoyl Thiazole Chemistry

Exploration of Novel and Efficient Synthetic Pathways

While established methods for synthesizing 2-acylthiazoles exist, a primary objective for future research is the development of more efficient, economical, and environmentally benign synthetic routes. Current multistep procedures can be resource-intensive, prompting a shift towards innovative strategies.

Future work should focus on pioneering novel catalytic systems, potentially involving earth-abundant metals or photoredox catalysis, to streamline the synthesis. mdpi.com The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, would significantly improve step economy and reduce waste. Furthermore, embracing the principles of green chemistry by utilizing safer solvents and minimizing energy consumption will be paramount. A particularly promising avenue is the exploration of direct C-H activation/functionalization of the thiazole (B1198619) ring, which could provide a more atom-economical alternative to traditional cross-coupling methods for introducing the benzoyl group. acs.orgmolbnl.itnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Milder reaction conditions, higher yields, improved selectivity. | Development of non-precious metal catalysts; visible-light-mediated synthesis. mdpi.com |

| One-Pot/Tandem Reactions | Reduced purification steps, less solvent waste, improved time efficiency. | Designing reaction cascades that form multiple bonds sequentially. |

| Green Chemistry Approaches | Increased sustainability, enhanced safety, lower environmental impact. | Use of biodegradable solvents, energy-efficient reaction conditions (e.g., microwave, ultrasound). |

| C-H Activation | Greater atom economy, fewer pre-functionalization steps. | Regioselective C-H acylation of the thiazole core. molbnl.itacs.org |

Advanced Computational Modeling for Precise Mechanism Prediction

To complement experimental work, advanced computational modeling stands out as a powerful tool for predicting reaction mechanisms and understanding the intrinsic properties of 2-(2-bromobenzoyl)thiazole. Quantum chemical methods, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure and reactivity of molecules. nih.govscirp.org

Future computational studies should focus on mapping the detailed energy landscapes of synthetic reactions to identify rate-determining steps and key transition states. scirp.org This in-silico analysis can help rationalize experimental outcomes and guide the optimization of reaction conditions for higher yields and selectivity. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra and photophysical properties of derivatives, which is crucial for applications in materials science. scirp.orgresearchgate.net By modeling molecular orbitals like the HOMO and LUMO, researchers can understand charge transfer characteristics and predict sites of reactivity, thereby guiding targeted derivatization strategies. scirp.orgnih.gov

Development of Innovative Targeted Derivatization Strategies

The structural framework of this compound offers multiple sites for chemical modification, making it an excellent candidate for the development of compound libraries with diverse functionalities. The bromine atom on the benzoyl ring is a particularly versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of various aryl, heteroaryl, amino, and alkyne groups.

A key future direction is the application of late-stage functionalization (LSF). acs.orgacs.org LSF allows for the modification of a core structure in the final steps of a synthetic sequence, which is a highly efficient strategy for rapidly generating a diverse set of analogs from a common advanced intermediate. acs.orgmolbnl.itnih.govacs.org Additionally, the ketone carbonyl group provides another point for derivatization, allowing for the synthesis of Schiff bases, alcohols, or other functional groups. nih.govnih.gov These targeted strategies are essential for systematically exploring the structure-activity relationships (SAR) of new derivatives for applications in medicinal chemistry and materials science. frontiersin.orgfrontiersin.org

| Derivatization Site | Reaction Type | Potential Modifications |

| Bromine Atom | Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) | Introduction of aryl, heteroaryl, alkyl, and amino substituents. |

| Thiazole Ring | C-H Functionalization | Direct introduction of aryl or other groups at available positions. molbnl.itnih.gov |

| Carbonyl Group | Condensation, Reduction, etc. | Conversion to imines, hydrazones, alcohols, or methylene groups. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromobenzoyl)thiazole, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Bromination of thiazole precursors (e.g., 2-aminothiazole derivatives) using CuBr and n-butyl nitrite in acetonitrile under reflux (333 K) achieves selective bromination at the 2-position .

- Step 2 : Purification via silica gel chromatography (heptane:ethyl acetate, 70:3) followed by slow crystallization from hexane yields high-purity crystals (53% yield) .

- Key parameters : Monitor reaction progress with TLC; confirm structure via -NMR (e.g., singlet at δ 8.16 ppm for thiazole protons) and elemental analysis (C, H, Br, N, S) .

Q. How are spectroscopic and crystallographic techniques used to characterize this compound?

- Methodology :

- IR spectroscopy : Identify C-Br stretches (~680 cm) and carbonyl (C=O) vibrations (~1650 cm) .

- NMR : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 7.40–7.92 ppm for bromobenzoyl groups) .

- X-ray crystallography : Resolve non-planar geometry (e.g., dihedral angle of 7.45° between thiazole and benzoyl rings) and intermolecular interactions (e.g., π-π stacking at 3.815 Å) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for this compound derivatives across different cell lines?

- Methodology :

- Comparative assays : Test derivatives against diverse cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast) with cisplatin as a positive control. Use GI values to quantify potency (e.g., GI = 1.0–1.7 μM for active compounds) .

- Mechanistic studies : Perform caspase activation assays and Western blotting to confirm apoptosis pathways .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., bromine vs. methyl groups) on cytotoxicity and selectivity .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Methodology :

- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase). Focus on hydrogen bonds (e.g., between bromobenzoyl carbonyl and Arg439) and hydrophobic contacts .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

- Pharmacophore modeling : Identify critical features (e.g., bromine as a halogen bond donor) for target engagement .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodology :

- Catalyst screening : Test CuBr vs. FeBr for bromination efficiency. CuBr provides higher regioselectivity (≥90% for 2-position) .

- Solvent optimization : Replace acetonitrile with greener solvents (e.g., ethanol) to reduce toxicity without compromising yield .

- Process monitoring : Use in-situ FTIR to track reaction intermediates and prevent over-bromination .

Key Considerations for Researchers

- Safety : Handle brominated compounds in fume hoods with PPE (gloves, goggles) due to potential toxicity .

- Reproducibility : Validate synthetic protocols with independent replicates; discrepancies in yields may arise from trace moisture in solvents .

- Data interpretation : Cross-reference spectral data with computational predictions to resolve ambiguities (e.g., overlapping NMR signals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.